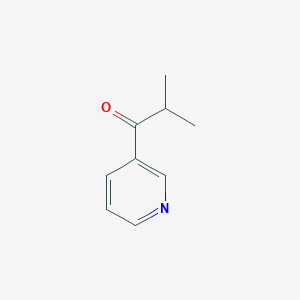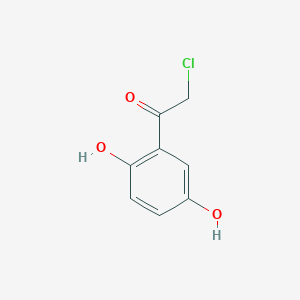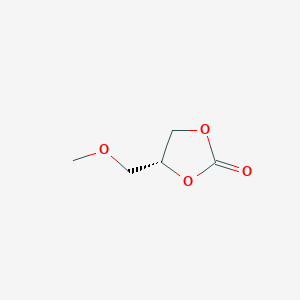
(R)-(+)-4-(Methoxymethyl)-1,3-Dioxolan-2-on
Übersicht
Beschreibung
“®-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one” is a chemical compound with the molecular formula C5H8O4 . It is a colorless to almost colorless clear liquid . The compound has a molecular weight of 132.12 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8O4/c1-7-2-4-3-8-5(6)9-4/h4H,2-3H2,1H3/t4-/m1/s1 . This indicates the compound’s molecular structure and stereochemistry.Physical And Chemical Properties Analysis
This compound has a specific rotation [a]20/D of +44.0 to +47.0 deg (neat) . It has a boiling point of 106 °C at 0.9 mmHg . The compound has a specific gravity of 1.24 at 20/20 and a refractive index of 1.44 . It is soluble in water .Wissenschaftliche Forschungsanwendungen
Synthese von funktionellen Polysiloxanen
Funktionelle Polysiloxane haben aufgrund ihrer einzigartigen Eigenschaften ein breites Anwendungsspektrum. Die betreffende Verbindung kann zur Synthese von funktionellen Dialkoxysilanen verwendet werden, die Vorläufer für funktionelle Polysiloxane sind . Diese Materialien weisen Fluoreszenzeigenschaften auf und können zur hydrophilen Modifizierung von Polymeren wie Poly(styrol-b-butadien-b-styrol)-Triblockcopolymeren verwendet werden. Diese Anwendung ist besonders vielversprechend in biomedizinischen Bereichen, wo Hydrophilie und Biokompatibilität entscheidend sind.
Katalysator in der Gruppenübertragungs-Polymerisation
Die Verbindung dient als effektiver Katalysator oder Initiator in der Gruppenübertragungs-Polymerisation . Dieser Prozess ist essentiell für die Herstellung von Polymeren mit spezifischen Strukturen und Funktionalitäten. Die Fähigkeit, als Katalysator in solchen Reaktionen zu fungieren, erweitert den Nutzen dieser Verbindung in der Materialwissenschaft und -technik.
Synthese von chiralen β-Lactamen
Chirale β-Lactame sind in der pharmazeutischen Chemie wichtig, da sie die Kernstruktur verschiedener Antibiotika bilden. ®-(+)-4-(Methoxymethyl)-1,3-Dioxolan-2-on kann zur Synthese dieser Verbindungen verwendet werden, indem es mit (S)-Alkyliden(1-arylethyl)aminen in Gegenwart von Titantetrachlorid umgesetzt wird . Diese Anwendung unterstreicht die Rolle der Verbindung in der pharmazeutischen Chemie.
Reagenz in Konjugierten Additionsreaktionen
Konjugierte Additionsreaktionen sind entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Synthese. Die betrachtete Verbindung kann als vielseitiges Reagenz in diesen Reaktionen verwendet werden, was für die Konstruktion komplexer organischer Moleküle grundlegend ist .
Komponente in Aldolreaktionen
Aldolreaktionen sind ein weiterer Eckpfeiler der organischen Synthese, der die Bildung von Kohlenstoff-Kohlenstoff-Bindungen ermöglicht. ®-(+)-4-(Methoxymethyl)-1,3-Dioxolan-2-on kann in Aldolreaktionen eingesetzt werden, was seine Vielseitigkeit als Reagenz in der synthetischen organischen Chemie weiter unterstreicht .
Hydrophile Anwendungen in der Polymermodifizierung
Die Fähigkeit der Verbindung, die Hydrophilie von Polymeren zu verändern, hat erhebliche Auswirkungen auf die Entwicklung neuer Materialien. Zum Beispiel kann es verwendet werden, um Silikonelastomere mit verbesserten hydrophilen Eigenschaften zu erzeugen, die Anwendungen in der Softrobotik, Beschichtungen und biomedizinischen Geräten finden können .
Safety and Hazards
Eigenschaften
IUPAC Name |
(4R)-4-(methoxymethyl)-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-7-2-4-3-8-5(6)9-4/h4H,2-3H2,1H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSGQMOSYDHNHO-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1COC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1COC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20547245 | |
| Record name | (4R)-4-(Methoxymethyl)-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
185836-34-4 | |
| Record name | (4R)-4-(Methoxymethyl)-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4R)-4-(methoxymethyl)-1,3-dioxolan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



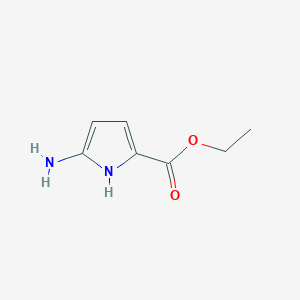
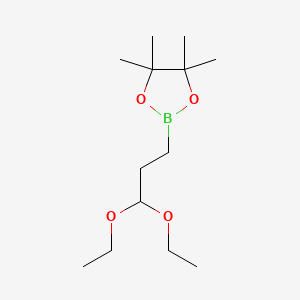
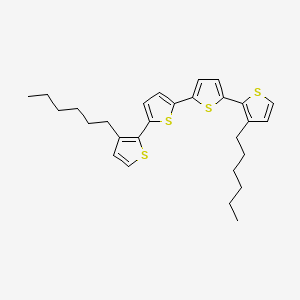
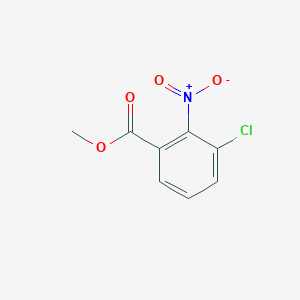
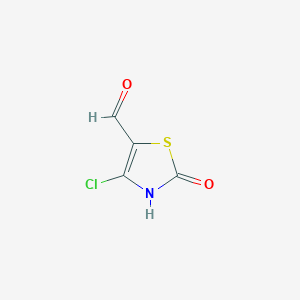
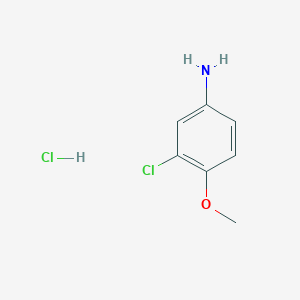
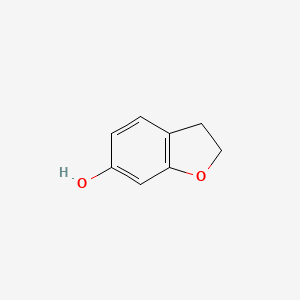
![2-(Chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B1590541.png)


